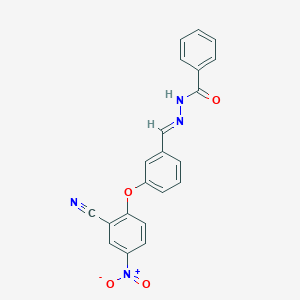![molecular formula C26H23N3O3 B423353 N'~1~-{(E)-1-[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE](/img/structure/B423353.png)
N'~1~-{(E)-1-[2-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(1H-PYRROL-1-YL)BENZOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(benzyloxy)-3-methoxybenzylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzyloxy group, a methoxy group, and a pyrrole ring. Its molecular formula is C26H23N3O3, and it has a molecular weight of 425.47912 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(benzyloxy)-3-methoxybenzylidene]-2-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation of 2-(1H-pyrrol-1-yl)benzohydrazide with 2-(benzyloxy)-3-methoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(benzyloxy)-3-methoxybenzylidene]-2-(1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N’-[2-(benzyloxy)-3-methoxybenzylidene]-2-(1H-pyrrol-1-yl)benzohydrazide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-(benzyloxy)-3-methoxybenzylidene]-2-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N’-[3-(benzyloxy)benzylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
- N’-[3-(benzyloxy)-4-methoxybenzylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
- N’-[4-(benzyloxy)-3-methoxybenzylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide .
Uniqueness
What sets N’-[2-(benzyloxy)-3-methoxybenzylidene]-2-(1H-pyrrol-1-yl)benzohydrazide apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C26H23N3O3 |
|---|---|
Molecular Weight |
425.5g/mol |
IUPAC Name |
N-[(E)-(3-methoxy-2-phenylmethoxyphenyl)methylideneamino]-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C26H23N3O3/c1-31-24-15-9-12-21(25(24)32-19-20-10-3-2-4-11-20)18-27-28-26(30)22-13-5-6-14-23(22)29-16-7-8-17-29/h2-18H,19H2,1H3,(H,28,30)/b27-18+ |
InChI Key |
OLBBRCOKKMOFTQ-OVVQPSECSA-N |
SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=NNC(=O)C3=CC=CC=C3N4C=CC=C4 |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=N/NC(=O)C3=CC=CC=C3N4C=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2)C=NNC(=O)C3=CC=CC=C3N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}benzenesulfonohydrazide](/img/structure/B423271.png)
![4-{2-[(4-Chlorophenoxy)acetyl]carbohydrazonoyl}-2-ethoxyphenyl benzenesulfonate](/img/structure/B423274.png)
![5-{4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B423276.png)
![2-CHLORO-6-ETHOXY-4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHOXYBENZOATE](/img/structure/B423279.png)
![2-METHOXY-4-{[(E)-2-(2-METHOXY-4-METHYLBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE](/img/structure/B423282.png)
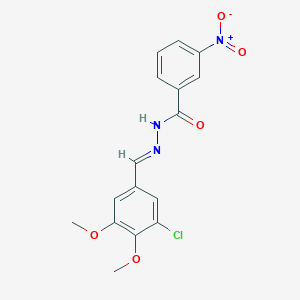
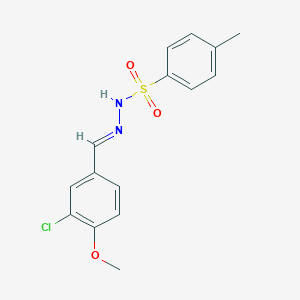
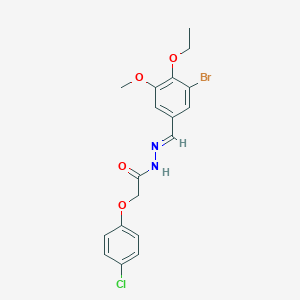
![5-{4-[(3-Chlorobenzyl)oxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B423286.png)
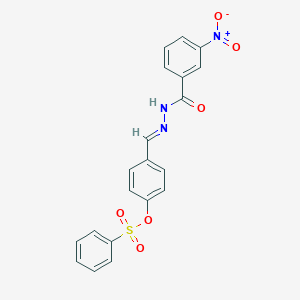
![2-METHOXY-5-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYLBENZOATE](/img/structure/B423291.png)
![2-ethoxy-4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B423292.png)
